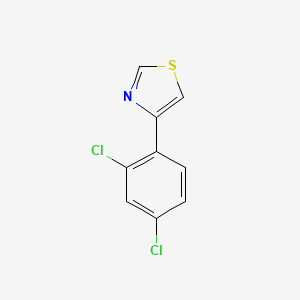

4-(2,4-Dichlorophenyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NS/c10-6-1-2-7(8(11)3-6)9-4-13-5-12-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGIKFJCCZIESB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of 4-(2,4-Dichlorophenyl)-1,3-thiazole: An In-Depth Technical Guide

Executive Summary

The 4-(2,4-Dichlorophenyl)-1,3-thiazole scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly within the antifungal and kinase inhibitor landscapes. Distinguished by the steric and electronic influence of the ortho,para-dichloro substitution pattern, this moiety offers a unique balance of lipophilicity and metabolic stability compared to its unsubstituted phenyl analogs.

This guide provides a comprehensive analysis of the physicochemical properties, synthetic pathways, and reactivity profiles of this compound. It is designed to serve as a self-validating reference for laboratory synthesis and structure-activity relationship (SAR) optimization.

Structural & Physicochemical Profile

The core structure consists of a 1,3-thiazole ring substituted at the 4-position by a 2,4-dichlorophenyl group.[1] The presence of chlorine atoms at the 2- and 4-positions of the phenyl ring exerts significant electronic withdrawing effects (

Key Physicochemical Parameters[2][3][4]

| Parameter | Value (Predicted/Experimental) | Significance in Drug Design |

| Molecular Formula | C | Core composition.[2] |

| Molecular Weight | 230.11 g/mol | Fragment-based drug design (FBDD) compliant. |

| cLogP | ~3.8 - 4.2 | High lipophilicity; optimized for membrane permeability but requires solubility formulation. |

| H-Bond Donors | 0 | Lack of donors improves CNS penetration potential. |

| H-Bond Acceptors | 1 (Thiazole N) | Critical for kinase hinge binding interactions. |

| Topological PSA | ~12.9 Å | Indicates excellent oral bioavailability potential. |

| Rotatable Bonds | 1 | Restricted rotation due to ortho-Cl steric clash with thiazole H5/S1. |

Synthetic Pathways[3]

The most robust route to this compound is the Hantzsch Thiazole Synthesis . This method is preferred for its scalability and regioselectivity.

Synthesis Workflow Diagram

Figure 1: Step-wise Hantzsch synthesis pathway from commercially available acetophenones.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

-

Reagents: 2,4-Dichloroacetophenone (1.0 eq), Bromine (1.0 eq), Glacial Acetic Acid.

-

Procedure:

-

Dissolve 2,4-dichloroacetophenone in glacial acetic acid.

-

Add bromine dropwise at 0–5°C to prevent polybromination.

-

Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Quench with ice water; filter the resulting solid.

-

Validation:

H NMR should show a singlet at

-

Step 2: Cyclization to this compound

-

Reagents:

-Bromoketone (from Step 1), Thioformamide (1.1 eq) (or Thioacetamide for 2-methyl analog), Ethanol. -

Procedure:

-

Suspend the

-bromoketone in absolute ethanol. -

Add thioformamide (often generated in situ or used as a stable salt).

-

Reflux for 4–6 hours. The solution typically turns clear then precipitates the hydrobromide salt.

-

Cool, filter, and neutralize with aqueous NaHCO

to liberate the free base. -

Purification: Recrystallization from Ethanol/Water or column chromatography.

-

Chemical Reactivity Profile

The 1,3-thiazole ring exhibits dual reactivity: nucleophilic character at the nitrogen and electrophilic susceptibility at the C5 position. The 2,4-dichlorophenyl substituent deactivates the phenyl ring, directing electrophilic modifications primarily to the thiazole C5 position.

Reactivity Map

Figure 2: Site-selective reactivity profile of the scaffold.

Critical Transformations

-

C2-Lithiation: The proton at C2 is relatively acidic (pKa ~29). Treatment with n-BuLi at -78°C generates the 2-lithiothiazole species, which can react with aldehydes, ketones, or alkyl halides.

-

Note: The 2,4-dichloro group is stable to n-BuLi under cryogenic conditions, but higher temperatures may risk benzyne formation or metal-halogen exchange on the phenyl ring.

-

-

C5-Halogenation: Electrophilic aromatic substitution occurs exclusively at C5. Reaction with NBS (N-bromosuccinimide) yields the 5-bromo derivative, a versatile handle for Suzuki-Miyaura couplings to extend the scaffold.

Medicinal Chemistry Applications

Pharmacophore Features

-

Kinase Inhibition: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, often binding to the hinge region of kinases (e.g., CDK, VEGFR). The 2,4-dichlorophenyl group occupies the hydrophobic pocket (Gatekeeper region), providing selectivity via steric bulk.

-

Antifungal Activity: Similar to the azole class (e.g., Isavuconazole), this scaffold inhibits lanosterol 14α-demethylase (CYP51). The dichlorophenyl moiety mimics the substrate structure, enhancing binding affinity to the heme iron center.

Bioisosterism

This scaffold is often used as a bioisostere for:

-

Pyridine: To reduce basicity and improve metabolic stability.

-

Thiophene: To introduce a hydrogen bond acceptor (N) and improve solubility.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

-

Reactivity of Thiazoles: Metzger, J. V. (1979).[3] Thiazole and its Derivatives. John Wiley & Sons. (Standard Reference for Thiazole Chemistry).

-

Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone: BenchChem. (2025). "An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone" (Analogous protocol). Link

-

Thiazole Scaffolds in Medicinal Chemistry: Rostom, S. A., et al. (2017).[4] "Polysubstituted thiazoles as potent antifungal agents." European Journal of Medicinal Chemistry, 139, 263-279. Link

-

NF-κB Activation Inhibitors: Patent WO2003103654A1. "NF-κB Activation Inhibitors containing thiazole derivatives." Link

Sources

Unlocking the Pharmacological Potency of 2,4-Dichlorophenyl Thiazole Derivatives: A Technical Monograph

Executive Summary: The "Privileged Scaffold" Status

In the landscape of heterocyclic medicinal chemistry, the thiazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Within this class, 2,4-dichlorophenyl thiazole derivatives have emerged as high-value candidates. The specific substitution of the phenyl ring at the 2 and 4 positions with chlorine atoms confers unique physicochemical properties: enhanced lipophilicity (LogP), metabolic stability against oxidative degradation, and specific halogen-bonding capabilities within hydrophobic protein pockets.

This guide dissects the synthesis, pharmacological versatility, and mechanistic underpinnings of these derivatives, moving beyond generic descriptions to actionable, technical insights.[1]

Chemical Basis & Synthetic Architecture

The Core Moiety: Why 2,4-Dichlorophenyl?

The inclusion of the 2,4-dichlorophenyl moiety is not arbitrary. It serves three critical medicinal chemistry functions:

-

Lipophilicity Modulation: The two chlorine atoms significantly increase the partition coefficient, facilitating passive diffusion across the blood-brain barrier (BBB) and microbial cell membranes.

-

Metabolic Blockade: Substitution at the ortho (2) and para (4) positions blocks common sites of metabolic hydroxylation (Cytochrome P450 oxidation), extending the molecule's half-life (

). -

Electronic Effects: The electron-withdrawing nature of chlorine deactivates the phenyl ring, influencing the pKa of the thiazole nitrogen and altering binding affinity to targets like kinases or cholinesterases.

Synthesis Workflow: The Hantzsch Protocol

The most robust method for generating these derivatives is the Hantzsch Thiazole Synthesis . This condensation reaction involves a

Key Reagents:

-

Precursor A: 2,4-Dichlorophenacyl bromide (generated by bromination of 2,4-dichloroacetophenone).

-

Precursor B: Substituted thiourea or thioamide (determines the substituent at the thiazole C2 position).

Visualization: Hantzsch Synthesis Pathway

Figure 1: Step-by-step Hantzsch synthesis pathway for generating 2,4-dichlorophenyl thiazole scaffolds.

Pharmacological Profiles & Mechanisms[1][5][6]

Antimicrobial & Antifungal Potency

Derivatives bearing the 2,4-dichlorophenyl group exhibit potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungal strains (C. albicans).[3]

-

Mechanism: The lipophilic dichlorophenyl tail inserts into the lipid bilayer of the microbial cell membrane, disrupting integrity. Furthermore, specific derivatives inhibit DNA Gyrase (Topoisomerase II) , preventing bacterial DNA replication.

-

Data Insight: Research indicates that 2,4-dichloro analogs often outperform their mono-chloro counterparts due to superior hydrophobic interaction with the gyrase ATP-binding pocket.

Anticancer Activity (Cytotoxicity)

These compounds act as multi-target agents in oncology, showing efficacy against breast (MCF-7), lung (A549), and liver (HepG2) cancer lines.

-

Primary Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibition.[4] The thiazole ring mimics the ATP purine scaffold, while the dichlorophenyl group occupies the hydrophobic pocket adjacent to the ATP binding site.

-

Secondary Pathway: Induction of apoptosis via Caspase-3 activation and downregulation of Bcl-2 (anti-apoptotic protein).

Visualization: Anticancer Signaling Cascade

Figure 2: Mechanistic pathway of thiazole-induced apoptosis via VEGFR-2 inhibition.

Enzyme Inhibition (Alzheimer’s Applications)

Recent studies highlight the inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . The 2,4-dichlorophenyl ring interacts via

Structure-Activity Relationship (SAR) Analysis

The potency of these derivatives relies on precise structural tuning.

| Structural Region | Modification | Biological Effect |

| Position 2 (R) | Hydrazone / Amine | Essential for H-bonding with receptor residues (e.g., Glu/Asp in kinases). |

| Position 4 | 2,4-Dichlorophenyl | Critical: Maximizes hydrophobic interactions; 2-Cl provides steric twist; 4-Cl enhances halogen bonding. |

| Position 5 | Hydrogen / Methyl | Small groups preferred to avoid steric clash within the receptor pocket. |

| Thiazole Ring | Bioisostere | Replacement with oxazole/imidazole usually reduces potency due to lower aromaticity/lipophilicity. |

Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of 4-(2,4-dichlorophenyl)thiazol-2-amine

Objective: Synthesize the core scaffold for further derivatization.

-

Reagent Prep: Dissolve 2,4-dichlorophenacyl bromide (0.01 mol) in absolute ethanol (20 mL).

-

Addition: Add thiourea (0.01 mol) to the solution.

-

Reflux: Heat the mixture under reflux for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Validation Point: The disappearance of the starting material spot on TLC confirms reaction completion.

-

-

Workup: Cool the reaction mixture to room temperature. Pour into crushed ice containing ammonium hydroxide (to neutralize HBr byproduct).

-

Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

-

Characterization: Confirm structure via

H-NMR (look for thiazole proton singlet at ~7.0-7.5 ppm).

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC

-

Seeding: Seed cells (e.g., MCF-7) in 96-well plates (

cells/well) and incubate for 24h at 37°C/5% CO -

Treatment: Treat cells with graded concentrations of the thiazole derivative (0.1 – 100

M) for 48h. Include DMSO control (<0.1%). -

MTT Addition: Add MTT reagent (5 mg/mL) to each well; incubate for 4h.

-

Solubilization: Remove media and add DMSO (100

L) to dissolve purple formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability =

. Plot dose-response curve to find IC

Future Outlook

The 2,4-dichlorophenyl thiazole scaffold is evolving beyond simple antimicrobials. The current trajectory points toward hybrid molecules —fusing this scaffold with coumarins or sulfonamides to create dual-action drugs (e.g., Anticancer + Anti-inflammatory) to combat multidrug resistance (MDR).

References

-

Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. Pest Management Science, 2024.

-

Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Asian Journal of Chemistry, 2013.

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Saudi Pharmaceutical Journal, 2024.

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 2022.

-

2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 2023.

-

Synthesis, characterization, in vitro and molecular docking studies of new 2,5-dichloro thienyl substituted thiazole derivatives. European Journal of Medicinal Chemistry, 2010.

Sources

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, in vitro and molecular docking studies of new 2,5-dichloro thienyl substituted thiazole derivatives for antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Solubility Profile of 4-(2,4-Dichlorophenyl)-1,3-thiazole in Organic Solvents: A Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility profile of 4-(2,4-Dichlorophenyl)-1,3-thiazole, a heterocyclic compound representative of a class of molecules with significant therapeutic potential.[1][2][3][4] We will explore the theoretical underpinnings of its solubility, present a detailed experimental protocol for solubility determination, and analyze its solubility across a range of common organic solvents. Furthermore, this guide will delve into the application of thermodynamic models for correlating and predicting solubility behavior, offering a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of this compound and its Solubility

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and investigational compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The subject of this guide, this compound, is a representative of this important class of compounds. Its structure, featuring a dichlorinated phenyl ring appended to the thiazole core, suggests a complex interplay of intermolecular forces that dictate its physical and chemical properties.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for several key aspects of its development and application:

-

Synthesis and Purification: The selection of an appropriate solvent is crucial for achieving high yields and purity during the synthesis and subsequent crystallization of the compound.[5][6][7][8]

-

Formulation Development: Solubility data guides the choice of excipients and solvent systems for creating stable and effective drug formulations with optimal bioavailability.[9]

-

Analytical Method Development: Accurate solubility information is essential for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification and quality control.[10]

-

Predictive Modeling: Experimental solubility data serves as a foundation for developing and validating computational models that can predict the solubility of new chemical entities, thereby accelerating the drug discovery process.[9][11][12]

This guide aims to provide a comprehensive and practical understanding of the solubility of this compound, grounded in both theoretical principles and experimental best practices.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative expression of the thermodynamics of dissolution.[13] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The key molecular properties that influence these interactions are polarity, hydrogen bonding capability, and dispersion forces.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[14][15][16] The HSP model decomposes the total Hildebrand solubility parameter (δ) into three components:

-

δd (Dispersion): Represents the energy from London dispersion forces.

-

δp (Polar): Accounts for the energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The total Hansen solubility parameter is given by the equation:

δ² = δd² + δp² + δh²

The principle behind HSP is that substances with similar δd, δp, and δh values are more likely to be miscible.[16] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance generally indicates higher solubility.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for the experimental determination of the solubility of this compound in organic solvents using the isothermal equilibrium method.

Materials and Equipment

-

This compound (purity > 99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

-

Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the liquid phase remains constant over time.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker bath.

-

Centrifuge the vials at high speed to sediment the undissolved solid. This step is critical for preventing solid particles from interfering with the subsequent concentration measurement.

-

-

Sampling and Dilution:

-

Withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Dilute the sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method.

-

Determine the concentration of this compound in the diluted samples by comparing the peak areas to a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the mole fraction solubility (x) using the determined concentration and the densities of the solute and solvent.

-

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Measurement Workflow.

Solubility Profile of this compound

The following tables present the hypothetical mole fraction solubility of this compound in a selection of organic solvents at standard temperature and pressure, as well as the temperature dependence of its solubility in a representative solvent. This data is generated based on the expected behavior of a moderately polar compound with its given structure.

Table 1: Mole Fraction Solubility of this compound in Various Organic Solvents at 298.15 K

| Solvent | Polarity Index | Hansen Parameters (δd, δp, δh) | Mole Fraction Solubility (x) |

| n-Hexane | 0.1 | (14.9, 0.0, 0.0) | 0.0005 |

| Toluene | 2.4 | (18.0, 1.4, 2.0) | 0.0150 |

| Dichloromethane | 3.1 | (17.0, 7.3, 7.1) | 0.0850 |

| Acetone | 5.1 | (15.5, 10.4, 7.0) | 0.1200 |

| Ethanol | 5.2 | (15.8, 8.8, 19.4) | 0.0500 |

| Methanol | 6.6 | (15.1, 12.3, 22.3) | 0.0350 |

| Acetonitrile | 5.8 | (15.3, 18.0, 6.1) | 0.0950 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | (18.4, 16.4, 10.2) | 0.1500 |

Table 2: Temperature Dependence of Mole Fraction Solubility of this compound in Acetone

| Temperature (K) | Mole Fraction Solubility (x) |

| 288.15 | 0.0980 |

| 298.15 | 0.1200 |

| 308.15 | 0.1450 |

| 318.15 | 0.1750 |

Analysis and Discussion of the Solubility Profile

The hypothetical solubility data presented in Tables 1 and 2 provide valuable insights into the physicochemical properties of this compound.

Influence of Solvent Polarity

As expected, the solubility of this compound is very low in the non-polar solvent n-hexane. The solubility generally increases with the polarity of the solvent, with the highest solubility observed in polar aprotic solvents like acetone and DMSO. The dichlorophenyl group and the thiazole ring contribute to the overall polarity of the molecule. The nitrogen and sulfur atoms in the thiazole ring can participate in dipole-dipole interactions, while the chlorine atoms on the phenyl ring create a significant dipole moment.

The lower solubility in protic solvents like ethanol and methanol compared to acetone, despite their high polarity indices, can be attributed to the strong hydrogen-bonding network of the alcohols. The energy required to disrupt these strong solvent-solvent interactions is not fully compensated by the formation of new solute-solvent interactions, as this compound is not a strong hydrogen bond donor or acceptor.

Effect of Temperature

The data in Table 2 clearly indicates that the solubility of this compound in acetone increases with temperature. This is a typical behavior for the dissolution of most solid compounds, suggesting that the dissolution process is endothermic (ΔH_dissolution > 0).[17] An increase in temperature provides the necessary energy to overcome the lattice energy of the solid and the solvent-solvent interactions, leading to greater solubility.

Thermodynamic Modeling of Solubility

While HSP provides a useful predictive framework, more sophisticated thermodynamic models can offer a more accurate and quantitative description of solid-liquid equilibria. The Non-Random Two-Liquid (NRTL) and Universal Quasichemical (UNIQUAC) models are prominent examples of such models.[18][19][20][21][22]

These models use binary interaction parameters to account for the non-ideal behavior of mixtures. These parameters are typically regressed from experimental solubility data. Once determined, these models can be used to predict solubility at different temperatures and in different solvent mixtures, which can be invaluable for process design and optimization.[21][22]

The general equation for solid-liquid equilibrium is:

ln(x_i * γ_i) = (ΔH_fus / R) * (1/T_m - 1/T)

where:

-

x_i is the mole fraction solubility of the solute

-

γ_i is the activity coefficient of the solute in the solution

-

ΔH_fus is the enthalpy of fusion of the solute

-

R is the ideal gas constant

-

T_m is the melting point of the solute

-

T is the absolute temperature

The NRTL and UNIQUAC models provide expressions for calculating the activity coefficient (γ_i), thereby enabling the prediction of solubility.[18][20]

Logic Diagram for Thermodynamic Modeling

Caption: From Experimental Data to Predictive Thermodynamic Modeling.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound in organic solvents. By integrating theoretical principles with a detailed experimental protocol and hypothetical data analysis, we have elucidated the key factors governing its solubility. The solubility of this compound is significantly influenced by solvent polarity and temperature, with polar aprotic solvents demonstrating the highest solvating power. The presented experimental workflow offers a robust methodology for obtaining high-quality solubility data, which is essential for both fundamental understanding and practical applications in drug development. Furthermore, the introduction to thermodynamic models like NRTL and UNIQUAC highlights the path toward predictive and quantitative modeling of solubility, a crucial tool for modern pharmaceutical and chemical process development.

References

- Araújo, J., & Coutinho, J. A. P. (1999). Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. Fluid Phase Equilibria, 158–160, 447–457.

- Shamsaddini, A., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Yadav, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626.

- Gygax, R., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Makoni, P. A., et al. (2020). Hansen solubility parameter (HSP) of some common solvents and target compounds.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- Kaur, R., et al. (2022).

- Al-Ostath, A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Li, Y., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 247, 115037.

- Department of Chemistry, University of Calgary. (2024). Solubility test for Organic Compounds.

- Al-Mulla, A. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Heterocyclic Chemistry.

- Gygax, R., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- National Institutes of Health. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- DuPont. (n.d.). Hansen Solubility Parameter System.

- Shamsaddini, A., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ChemRxiv.

- Meniai, A. H., & Newsham, D. M. T. (2009). Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. Chemical Engineering Transactions, 17.

- Wikipedia. (n.d.). UNIQUAC.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters.

- Meniai, A. H. (2023). Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems. The Open Chemical Engineering Journal, 17.

- Thompson Rivers University. (2023). Solubility of Organic Compounds.

- Gennen, D., et al. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Scribd. (n.d.). UNIQUAC and NRTL Property Methods.

- Al-Ghorbani, M., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)

- Babar, A., et al. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439.

- Chemrio. (n.d.). This compound.

- Sharma, A., et al. (2017). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 14(4), 255-267.

-

Google Patents. (2012). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([9][11][18]- triazole-1-methyl )-[18] dioxolane -4-Methyl methanesulfonate.

- Al-Jaf, R. H. A., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.

- ChemicalBook. (n.d.). 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid | 952959-45-4.

- Sigma-Aldrich. (n.d.). 2-(3,4-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid AldrichCPR.

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]

- 6. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chem.ws [chem.ws]

- 14. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 15. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 16. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 17. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sweet.ua.pt [sweet.ua.pt]

- 19. aidic.it [aidic.it]

- 20. UNIQUAC - Wikipedia [en.wikipedia.org]

- 21. Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems [openchemicalengineeringjournal.com]

- 22. scribd.com [scribd.com]

Navigating the Toxicological Landscape of 4-(2,4-Dichlorophenyl)-1,3-thiazole: A Technical Guide for Researchers

An In-Depth Examination of Available Safety Data and a Framework for Risk Assessment in Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and inferred toxicity and safety data for 4-(2,4-Dichlorophenyl)-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the current scarcity of direct toxicological studies on this specific molecule, this document synthesizes available information from structurally related thiazole derivatives, the toxicological profile of its dichlorophenyl moiety, and general principles of heterocyclic chemistry. The guide is intended to equip researchers, scientists, and drug development professionals with a robust framework for risk assessment, safe handling protocols, and the design of future toxicological studies. We will delve into potential hazards, including acute toxicity, dermal and ocular irritation, and the broader biological activities of the thiazole class that may inform its toxicological profile.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] This scaffold is present in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2][3] The versatility of the thiazole nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, combines this privileged scaffold with a dichlorinated phenyl ring, a substitution pattern frequently employed to modulate metabolic stability and receptor binding affinity. While its specific biological targets are under active investigation, its structural alerts warrant a thorough evaluation of its toxicological profile.

Hazard Identification and Classification: A Synthesis of Analog Data

Acute Toxicity and Irritation

Based on data from related compounds, this compound should be handled as a substance with potential for:

-

Acute Oral Toxicity : Some related thiazole derivatives are classified as harmful if swallowed.[4]

-

Skin Corrosion/Irritation : Many thiazole compounds are known to cause skin irritation.[5][6]

-

Serious Eye Damage/Irritation : Ocular irritation is a common hazard associated with this class of compounds.[5][6]

It is crucial to note that the specific GHS (Globally Harmonized System) classification for this compound has not been established. The classifications for related compounds serve as a provisional guide for risk assessment.

| Hazard Classification | Associated Risk Phrase | Source (Analogous Compounds) |

| Acute Toxicity, Oral | Harmful if swallowed | [4] |

| Skin Corrosion/Irritation | Causes skin irritation | [5][6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [5][6] |

Sensitization

The potential for skin sensitization is a known risk for some isothiazolinone compounds, which share some structural similarities with thiazoles.[7] While no direct data exists for this compound, the possibility of it acting as a skin sensitizer should be considered in handling protocols.

Inferred Toxicological Profile: Genotoxicity, Carcinogenicity, and Reproductive Toxicity

In the absence of direct studies, we must infer potential long-term health effects from broader data sets.

Genotoxicity

No specific genotoxicity data for this compound was identified. However, studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), which contains the same dichlorophenyl moiety, have generally shown a lack of genotoxic potential in mammalian cell cultures.[8] It is important to emphasize that the thiazole ring system could significantly alter the metabolic fate and genotoxic potential compared to 2,4-D. Therefore, dedicated genotoxicity assays (e.g., Ames test, in vitro micronucleus assay) are essential for a definitive assessment.

Carcinogenicity

Carcinogenicity data for this compound is unavailable. Regulatory bodies such as IARC, NTP, and OSHA have not listed this specific compound or many of its close analogs as known or suspected carcinogens.[9] However, the broader class of thiazole-containing compounds has been investigated for both pro- and anti-cancer activities.[10][11][12] This dual activity underscores the necessity of empirical testing to determine the carcinogenic potential of this specific molecule.

Reproductive and Developmental Toxicity

There is no information available regarding the reproductive or developmental toxicity of this compound.[13] The potential for endocrine disruption is a concern for various environmental chemicals, including some with chlorinated aromatic structures.[14] Given the data gap, this compound should be handled with caution by individuals of reproductive age, and further investigation into its potential effects on the reproductive system is warranted.

Experimental Protocols for Safe Handling and Risk Mitigation

Given the potential hazards, a stringent set of safety protocols is mandatory when handling this compound in a research setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Recommended PPE workflow for handling this compound.

Engineering Controls and Spill Management

-

Ventilation: Always handle the compound in a certified chemical fume hood to minimize inhalation exposure.[13]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [7] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [6][13] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [13] |

Proposed Toxicological Evaluation Workflow

To address the existing data gaps, a structured toxicological evaluation is necessary before this compound can progress in any drug development pipeline. The following workflow outlines a logical, tiered approach to characterizing its safety profile.

Caption: A tiered workflow for the toxicological evaluation of novel chemical entities.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader, biologically active class of thiazole derivatives. While direct toxicological data remains elusive, a precautionary principle based on data from analogous structures must be applied. The available information suggests that the compound should be handled as a potential irritant and a substance with possible acute oral toxicity.

The critical path forward for any research program involving this molecule is the systematic evaluation of its toxicological properties, as outlined in the proposed workflow. Such studies are not only a matter of laboratory safety and regulatory compliance but are fundamental to understanding the therapeutic potential and risks associated with this and related chemical entities. The insights gained will be invaluable for guiding future drug design efforts, ensuring that the pursuit of novel therapeutics is grounded in a robust understanding of their safety profiles.

References

- Safety D

- Sigma-Aldrich. (2025). Safety Data Sheet for 1-(2,3-Dichlorophenyl)piperazine hydrochloride.

- Fisher Scientific. (2025). Safety Data Sheet for 5-(4-Chlorophenyl)thiazolo[2,3-c]-1,2,4-triazole-3-thiol.

- Fisher Scientific. (2021). Safety Data Sheet for 2-Amino-4-(4-chlorophenyl)thiazole.

- TCI Chemicals. (2025). Safety Data Sheet for 2-Amino-4-(3,4-dichlorophenyl)thiazole.

- Namitha, T.H., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 189-193.

- Mihai, C.I., et al. (2022).

- PubChem. 4-(3,4-Dichlorophenyl)-2-ethyl-1,3-thiazole.

- Al-Ostath, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry, 6(1), 1845580.

- Hashem, H.E., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2355911.

- Wani, M.Y., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4973-4999.

- U.S. Environmental Protection Agency. (n.d.). 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid - Hazard.

- Plech, T., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(10), 2471.

- Kłys, A., et al. (2011). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. Toxicology in Vitro, 25(8), 1738-1744.

- Echemi. (n.d.). 2-(4-CHLOROPHENYL)

- Çetin, K., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.

- Gomha, S.M., et al. (2019). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 24(21), 3939.

- Plech, T., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(10), 2471.

- U.S. Environmental Protection Agency. (n.d.). 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid - Exposure.

- Gollapudi, B.B., et al. (1999). Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures.

- La Morte, G., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(19), 6932.

- Firoozpour, L., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer. Research in Pharmaceutical Sciences, 16(2), 147-159.

- Li, Y., et al. (2024). Advances in understanding the reproductive toxicity of endocrine-disrupting chemicals in women. Frontiers in Endocrinology, 15, 1357065.

- Valentovic, M.A., et al. (2010). Effect of gender, dose, and time on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT)

- Ambrose, A.M., et al. (1971). Toxicologic studies on 2,4-dichlorophenyl-p-nitrophenyl ether. Toxicology and Applied Pharmacology, 19(2), 263-275.

- Vural, H.A., et al. (2016). General and Reproductive Toxicity of 2,4-Dichlorophenoxyacetic acid (2,4-D). Advances in Clinical Toxicology, 1(2), 000108.

- Gomha, S.M., et al. (2019). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 24(21), 3939.

- U.S. Environmental Protection Agency. (n.d.). 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid - Toxics Release Inventory.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sds.chemtel.net [sds.chemtel.net]

- 8. Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. Frontiers | Advances in understanding the reproductive toxicity of endocrine-disrupting chemicals in women [frontiersin.org]

Strategic Bioisosterism of the 4-(2,4-Dichlorophenyl)-1,3-Thiazole Scaffold

Executive Summary: The Privileged Scaffold

The 4-(2,4-dichlorophenyl)-1,3-thiazole moiety represents a "privileged structure" in medicinal chemistry, appearing frequently in antifungal agents (e.g., Luliconazole analogues), kinase inhibitors, and GPCR ligands. Its efficacy stems from a synergistic combination of the lipophilic, metabolically robust 2,4-dichlorophenyl group and the aromatic, hydrogen-bond-accepting thiazole ring.

However, this scaffold often presents liabilities: high lipophilicity (cLogP > 4), poor aqueous solubility, and potential CYP450 inhibition. This guide details the bioisosteric strategies to optimize this scaffold, balancing potency with physicochemical properties (developability).

Structural Analysis & Pharmacophore Mapping

To successfully apply bioisosterism, one must first deconstruct the binding determinants of the parent scaffold.

The 2,4-Dichlorophenyl Moiety

-

Steric Occlusion: The ortho-chlorine forces the phenyl ring out of coplanarity with the thiazole, creating a twisted conformation often required for binding pockets (e.g., CYP51 active sites).

-

Metabolic Blocking: The para-chlorine blocks the primary site of Phase I metabolic oxidation.

-

Halogen Bonding (Sigma Holes): The chlorine atoms exhibit anisotropic charge distribution. The positive electrostatic potential cap ("sigma hole") on the Cl atom can form halogen bonds with backbone carbonyls in the target protein.

The 1,3-Thiazole Ring

-

Vectorality: The sulfur atom imparts a specific bond angle (approx. 89-91° at C2-S-C4) distinct from imidazoles or oxazoles, affecting the projection of substituents.

-

H-Bond Acceptor: The N3 nitrogen is a weak base (pKa ~2.5) but a competent hydrogen bond acceptor.

-

S-Interaction: The sulfur atom can engage in

-sulfur interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.

Visualization: Pharmacophore Interaction Map

Figure 1: Pharmacophoric dissection of the scaffold showing key binding vectors and intramolecular steric effects.

Bioisosteric Replacement Strategies[1][2][3][4]

This section provides data-driven strategies for replacing the core components to solve specific developability issues.

Thiazole Ring Replacements

Replacing the thiazole ring alters basicity, solubility, and metabolic susceptibility.

| Replacement | Structure | Effect on cLogP | Effect on pKa (conj. acid) | Strategic Utility |

| Thiazole (Parent) | C3H3NS | Base | ~2.5 | Baseline potency/geometry. |

| Oxazole | C3H3NO | Decreases (~ -0.5) | ~0.8 (Less Basic) | Reduces lipophilicity; lowers metabolic liability of S-oxidation. |

| Imidazole | C3H4N2 | Decreases (~ -1.0) | ~7.0 (More Basic) | drastically improves solubility; introduces H-bond donor (NH). |

| 1,2,4-Triazole | C2H3N3 | Decreases (~ -1.5) | ~2.3 | Standard in antifungals; improves metabolic stability; high polarity. |

| Pyridine | C5H5N | Increases | ~5.2 | Increases steric bulk; removes S/O liability; classical bioisostere. |

Dichlorophenyl Replacements

The 2,4-dichlorophenyl group is lipophilic. Modifications here focus on reducing logP while maintaining the "twist" geometry.

-

2,4-Difluorophenyl: The "Gold Standard" replacement (seen in Fluconazole vs. Miconazole). Fluorine mimics the steric block of Hydrogen but the metabolic stability of Chlorine. It significantly lowers cLogP compared to dichloro.

-

2-Chloro-4-cyanophenyl: The nitrile group is a bioisostere of the halogen but introduces a dipole moment, potentially improving solubility and creating new H-bond interactions.

-

Pyridyl Analogues (e.g., 2,4-substituted pyridine): Introduces a nitrogen atom into the ring, lowering logP and increasing solubility, though potentially altering the halogen bond vectors.

Experimental Protocol: Synthesis & Validation

The synthesis of 4-(2,4-dichlorophenyl)-1,3-thiazoles is most reliably achieved via the Hantzsch Thiazole Synthesis . This protocol is self-validating through the observation of precipitation and distinct NMR shifts.

Reagents & Materials

-

Substrate: 2,4-Dichlorophenacyl bromide (Caution: Lachrymator).

-

Thioamide Source: Thiourea (for 2-aminothiazoles) or Thioacetamide (for 2-methylthiazoles).

-

Solvent: Ethanol (absolute) or DMF (for difficult substrates).

-

Base: Sodium Acetate (NaOAc) or Triethylamine (TEA).

Step-by-Step Protocol (2-Aminothiazole Derivative)

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 5 mmol) of 2,4-dichlorophenacyl bromide in 20 mL of absolute ethanol.

-

Addition: Add 1.1 equivalents of thiourea .

-

Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

-

Validation Check: Within 15-30 minutes, a white or pale yellow precipitate (the hydrobromide salt of the thiazole) often begins to form.

-

-

Completion: Monitor via TLC (System: Hexane/Ethyl Acetate 3:1). The starting bromide (high Rf) should disappear. Reflux typically requires 2-4 hours.

-

Work-up (Free Base Formation):

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Figure 2: Workflow for the Hantzsch synthesis of the target scaffold.[3]

Decision Logic for Optimization

When to apply which bioisostere? Use this logic flow to guide SAR (Structure-Activity Relationship) campaigns.

Figure 3: Decision matrix for bioisosteric optimization of the scaffold.

References

-

Vertex AI Search. (2025).[4] Bioisosterism of thiazole ring in drug design. Retrieved from 5[5]

-

National Institutes of Health (NIH). (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres. Retrieved from 6

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis Protocol. Retrieved from 1

-

SynArchive. (2024).[7] Hantzsch Thiazole Synthesis Mechanism and Reactions. Retrieved from 7

-

National Institutes of Health (NIH). (2025). Metabolic Stability of Fluorinated Small Molecules. Retrieved from 8

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step preparation protocol for 4-(2,4-Dichlorophenyl)-1,3-thiazole

An In-depth Technical Guide to the Synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazole

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2][3] The specific derivative, this compound, serves as a crucial building block for more complex molecules in drug discovery and development. Its synthesis is a key step for researchers exploring structure-activity relationships in various therapeutic areas.

This application note provides a comprehensive, step-by-step protocol for the preparation of this compound. The methodology is grounded in the classic Hantzsch thiazole synthesis, a reliable and high-yielding reaction.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles, safety protocols, and characterization data necessary for successful synthesis and validation.

Principle of the Reaction: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, first described by Arthur Hantzsch in 1887.[5] The reaction forms a thiazole ring by condensing an α-haloketone with a thioamide.[4][5] The mechanism initiates with an SN2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone.[6] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[4][6]

For the synthesis of this compound, the reaction involves two primary stages:

-

α-Bromination: Synthesis of the α-haloketone intermediate, 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one, from 2',4'-dichloroacetophenone.

-

Cyclocondensation: The reaction of the brominated intermediate with thioformamide to form the final thiazole product.

Caption: Overall reaction for the Hantzsch thiazole synthesis.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the synthesis.

| Reagent | Formula | MW ( g/mol ) | Key Hazards | Supplier Notes |

| 2',4'-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 | Harmful if swallowed, Causes serious eye damage.[7][8][9] | Use at 94% purity or higher.[7] |

| Bromine (Br₂) | Br₂ | 159.81 | Fatal if inhaled, Causes severe skin burns and eye damage, Toxic to aquatic life. | Handle only in a certified chemical fume hood with appropriate PPE. |

| Thioformamide | CH₃NS | 61.11 | Toxic, Flammable, Suspected carcinogen.[10] | Handle with extreme care in a well-ventilated fume hood.[11] |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Flammable liquid, Causes severe skin burns and eye damage. | Use as a solvent for bromination. |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Highly flammable liquid and vapor. | Used as the reaction solvent for thiazole formation. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extremely flammable, May form explosive peroxides. | Used for extraction. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | None | Used for neutralization. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | None | Used as a drying agent. |

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the α-bromoketone intermediate and the subsequent cyclocondensation to form the target thiazole.

Caption: High-level experimental workflow for the synthesis.

Part A: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one (Intermediate)

Rationale: This step introduces the α-halogen required for the Hantzsch synthesis. Acetic acid serves as a suitable solvent that can also catalyze the enolization of the ketone, facilitating the reaction with bromine.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to neutralize HBr gas), dissolve 2',4'-dichloroacetophenone (18.9 g, 0.1 mol) in 50 mL of glacial acetic acid.

-

Bromination: While stirring the solution at room temperature, add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30 minutes. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction Monitoring: After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

-

Work-up: Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. The crude 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and HBr.

-

Drying: Dry the crude product under vacuum. This intermediate is often used directly in the next step without further purification.

Part B: Synthesis of this compound

Rationale: This is the key ring-forming step. Ethanol is an effective solvent for both the α-bromoketone and thioformamide. The reaction is heated under reflux to provide the necessary activation energy for the cyclocondensation and dehydration steps.[4]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (0.1 mol, from Part A) and thioformamide (6.1 g, 0.1 mol).

-

Dissolution & Reaction: Add 100 mL of absolute ethanol to the flask. Heat the mixture to reflux with constant stirring. The reaction is typically complete within 3-4 hours. Monitor the reaction progress by TLC.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize out of the solution.

-

Neutralization and Work-up: Slowly pour the reaction mixture into 400 mL of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid should be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system.[12] Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Analysis Technique | Expected Results |

| Melting Point | A sharp melting point range consistent with literature values. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons on the dichlorophenyl ring and the thiazole ring protons. The integration should correspond to the number of protons in the structure. |

| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the molecular structure. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (C₉H₅Cl₂NS, MW = 230.11), including the characteristic isotopic pattern for two chlorine atoms. |

| FT-IR | The spectrum should show characteristic absorption bands for C-H, C=C, and C=N bonds within the aromatic and thiazole rings. |

Note: Specific chemical shifts (δ) in NMR spectra can vary slightly depending on the solvent used.[13]

Safety Precautions

Strict adherence to safety protocols is mandatory for this synthesis.

-

General Precautions: All steps must be performed in a well-ventilated chemical fume hood.[11] A standard laboratory coat, safety glasses, and chemical-resistant gloves are required at all times.[8]

-

2',4'-Dichloroacetophenone: Harmful if swallowed and causes serious eye damage.[8][9] Avoid ingestion and contact with eyes.

-

Bromine: Extremely toxic and corrosive. Handle only in a fume hood with heavy-duty gloves and a face shield. Have a bromine spill kit and a sodium thiosulfate solution ready for quenching.

-

Thioformamide: This reagent is toxic and a suspected carcinogen.[10] Avoid inhalation of dust and any skin contact. Use appropriate respiratory protection if handling the powder outside of a contained system.

-

Solvents: Ethanol and diethyl ether are highly flammable.[14] Ensure there are no open flames or spark sources in the vicinity. Diethyl ether can form explosive peroxides; use a freshly opened container or test for peroxides before use.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

References

- Smolecule. (n.d.). Buy Thioformamide | 115-08-2.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2',4'-Dichloroacetophenone, 94%.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4'-Dichloroacetophenone.

- ChemicalBook. (n.d.). 2,4'-Dichloroacetophenone - Safety Data Sheet.

- ChemicalBook. (n.d.). THIOFORMAMIDE - Safety Data Sheet.

- CDH Fine Chemical. (n.d.). 2,4-DICHLORO ACETOPHENONE CAS No 2234-16-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- PubChem. (n.d.). 2',4'-Dichloroacetophenone.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- Guidechem. (n.d.). THIOFORMAMIDE (cas 115-08-2) SDS/MSDS download.

- Spectrum Chemical. (2015). SAFETY DATA SHEET - N,N-DIMETHYLFORMAMIDE.

- Thermo Fisher Scientific. (2013). SAFETY DATA SHEET - N,N-dimethylformamide.

- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.

- ChemHelpAsap. (2020). Hantzsch thiazole synthesis - laboratory experiment.

- Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.

- PMC. (n.d.). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.

- ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.

- PrepChem.com. (n.d.). Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole.

- Benchchem. (n.d.). Recrystallization methods for purifying aminothiazole compounds.

- ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.

- ResearchGate. (n.d.). Synthesis diagram of 4-(4-chlorophenyl)thiazole 1a-1h.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.

- ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.

- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives.

- PMC. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.

- Google Patents. (n.d.). Method for preparing 2, 4-dichloroacetophenone.

- PMC. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties.

- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.

- JOCPR. (n.d.). Synthesis of some novel thiazole derivatives.

- PubChem. (n.d.). ethyl (5R)-2-(2,4-dichlorophenyl)imino-4-methyl-5H-1,3-thiazole-5-carboxylate.

- SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).

Sources

- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. youtube.com [youtube.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy Thioformamide | 115-08-2 [smolecule.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 14. spectrumchemical.com [spectrumchemical.com]

Application Note: One-Pot Synthesis Methods for 2,4-Dichlorophenyl Thiazole Derivatives

This Application Note is designed for research scientists and drug development professionals seeking reproducible, high-efficiency protocols for the synthesis of 2,4-dichlorophenyl thiazole derivatives . These scaffolds are critical pharmacophores in medicinal chemistry, exhibiting potent antifungal, antibacterial, and anticancer activities.

The following guide prioritizes one-pot multicomponent reactions (MCRs) and green chemistry approaches to maximize yield, minimize waste, and ensure operational simplicity.

Introduction & Mechanistic Rationale

The 2,4-dichlorophenyl moiety, when fused with a thiazole ring, enhances lipophilicity and metabolic stability, often improving the binding affinity of the pharmacophore to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Traditional synthesis involves multi-step isolation of thiosemicarbazone intermediates, leading to yield loss and solvent waste.

The protocols below utilize a Hantzsch-type condensation adapted into a one-pot format. The reaction proceeds via the in situ generation of a thiosemicarbazone or thioamide intermediate, which subsequently undergoes cyclization with an

Mechanistic Pathway

The reaction is driven by the nucleophilic attack of the sulfur atom (from the thioamide/thiourea) on the

Figure 1: Logical flow of the One-Pot Hantzsch Condensation leading to thiazole formation.

Protocol A: PEG-Mediated Green Synthesis (Catalyst-Free)

Context: This method utilizes Polyethylene Glycol (PEG-300 or PEG-400) as a green, recyclable reaction medium. It avoids toxic volatile organic solvents and eliminates the need for metal catalysts. Target: 2-(2-hydrazinyl)-4-(2,4-dichlorophenyl)thiazole derivatives.

Materials

-

Reagent A: Substituted Benzaldehyde or Acetophenone (1.0 mmol)

-

Reagent B: Thiosemicarbazide (1.0 mmol)[1]

-

Reagent C:

-Bromo-2,4-dichloroacetophenone (1.0 mmol) -

Solvent: PEG-300 (5 mL)

-

Catalyst: Glacial Acetic Acid (Catalytic amount, ~2-3 drops)

Step-by-Step Methodology

-

Intermediate Formation: In a 50 mL round-bottom flask, dissolve Reagent A and Reagent B in 5 mL of PEG-300. Add catalytic glacial acetic acid.[2][3]

-

Activation: Heat the mixture at 70–75 °C for 2 hours.

-

Checkpoint: Monitor by TLC (3:7 Ethyl Acetate:Hexane). Disappearance of the aldehyde/ketone indicates formation of the thiosemicarbazone intermediate.

-

-

One-Pot Addition: Without isolating the intermediate, slowly add Reagent C (

-Bromo-2,4-dichloroacetophenone) to the hot reaction mixture. -

Cyclization: Continue heating at 70–75 °C for an additional 15–30 minutes.

-

Observation: A precipitate typically begins to form as the thiazole ring closes.

-

-

Work-up: Cool the mixture to room temperature. Pour the contents into crushed ice (approx. 50 g) with vigorous stirring.

-

Purification: Filter the solid precipitate. Wash with cold water (3 x 10 mL) to remove PEG and acid traces. Recrystallize from hot ethanol.

Self-Validating Metric: The final product should appear as a yellow/cream solid. Yields typically range from 85–93% .[3]

Protocol B: Nanoparticle-Catalyzed Multicomponent Reaction (MCR)

Context: For industrial scalability and reusability, heterogeneous catalysis using Nickel Ferrite (

Materials

-

Precursor: Thiosemicarbazide (1.0 mmol)

-

Linker:

-Bromo-2,4-dichloroacetophenone (1.0 mmol) -

Electrophile: Cyclic anhydride or aromatic aldehyde (1.0 mmol)

-

Catalyst: Nano-

(10 mol%)

Step-by-Step Methodology

-

Catalyst Preparation: Ensure

nanoparticles are activated (calcined if reused). -

Reaction Assembly: In a reaction vessel, combine the Precursor, Linker, and Electrophile in the Ethanol:Water solvent mixture.

-

Catalysis: Add the Nano-

catalyst. -

Reflux: Heat the mixture to reflux (~80 °C ) for 2–4 hours.

-

Magnetic Separation: Upon completion (checked by TLC), use an external magnet to separate the catalyst from the reaction mixture. Decant the liquid phase.

-

Isolation: Cool the filtrate to precipitate the crude product. Filter and wash with aqueous ethanol.

Data Integrity: This method supports catalyst recovery up to 5 cycles with <5% loss in activity.

Protocol C: Microwave-Assisted Rapid Synthesis

Context: When high throughput is required, microwave irradiation reduces reaction times from hours to minutes. Safety Note: Use a dedicated microwave reactor (e.g., CEM or Biotage) to control pressure and temperature. Do not use domestic microwaves.

Experimental Workflow

Figure 2: Rapid synthesis workflow using microwave irradiation.

Methodology

-

Mixture: Combine 2,4-dichloro-phenacyl bromide (1 mmol) and the appropriate thiourea/thioamide derivative (1.1 mmol) in a microwave vial.

-

Solvent: Add 1-2 mL of Ethanol or DMF. (Solvent-free is possible if neat reactants melt/mix well, but ethanol ensures homogeneity).

-

Irradiation: Set reactor to 300 W with a temperature cap of 100 °C . Irradiate for 5–10 minutes .

-

Work-up: Pour reaction mass into ice water. Neutralize with 10%

if an amine salt is formed. Filter and dry.

Comparative Data Summary

| Parameter | Protocol A (PEG-300) | Protocol B (Nano-Cat) | Protocol C (Microwave) |

| Reaction Time | 2.5 Hours | 2–4 Hours | 5–15 Minutes |

| Yield | 85–93% | 88–95% | 90–96% |

| Green Metric | High (Recyclable Solvent) | High (Reusable Catalyst) | Medium (Energy Intensive) |

| Scalability | High (Gram scale) | High (Batch) | Low (Milligram scale) |

| Purification | Recrystallization | Filtration | Recrystallization |

Troubleshooting & Validation (Self-Validating Systems)

To ensure the protocol was successful, verify the following "Self-Validating" checkpoints:

-

TLC Monitoring:

-

Starting material (

-haloketone) usually has a high -

Product (Thiazole) will be more polar and fluorescent under UV (254 nm) due to the extended conjugation.

-

-

NMR Signature (1H NMR in DMSO-

):-

Thiazole C5-H: Look for a characteristic singlet between

7.00 – 8.00 ppm . This confirms ring closure. -

NH Proton (if hydrazinyl): Broad singlets around

10.0–12.0 ppm.[8] -

2,4-Dichlorophenyl Pattern: A specific splitting pattern (doublet, doublet of doublets, doublet) in the aromatic region (

7.4 – 7.8 ppm).

-

References

-

Raut, D. S., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences.[3] Link

-

Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega. Link

-

Shaikh, M., et al. (2024).[3] Microwave-assisted green approach for an efficient synthesis of thiazol-2-imines. Bulletin of Environment, Pharmacology and Life Sciences.[3] Link

-

Halimehjani, A. Z., et al. (2014). Synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyls. Green Chemistry. Link

-

El-Naggar, A. M., et al. (2021).[4][9] Eco-friendly sequential one-pot synthesis of arylidene-hydrazinyl-thiazole derivatives. Bioorganic Chemistry. Link

Sources

- 1. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bepls.com [bepls.com]

- 4. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijcrt.org [ijcrt.org]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

Functionalization of the thiazole ring in 4-(2,4-Dichlorophenyl)-1,3-thiazole

Application Note: Regioselective Functionalization of 4-(2,4-Dichlorophenyl)-1,3-thiazole

Strategic Overview & Reactivity Map

The scaffold This compound presents a unique challenge in medicinal chemistry. The 2,4-dichlorophenyl moiety serves as a lipophilic anchor often critical for binding affinity (e.g., in antifungal or kinase inhibitor pharmacophores), but it also imposes steric and electronic constraints.

Successful functionalization requires navigating two distinct reactivity profiles:[1][2][3][4]

-

C2-Position (Nucleophilic/Acidic): The most acidic proton (pKa ~29). It is susceptible to deprotonation-lithiation sequences but requires careful base selection to avoid competing Lithium-Halogen Exchange (Li-HE) on the dichlorophenyl ring.

-

C5-Position (Electrophilic): The most electron-rich site, amenable to Electrophilic Aromatic Substitution (EAS) and Pd-catalyzed C-H activation.

Visualizing the Reactivity Landscape

Figure 1: Reactivity map distinguishing the acidic C2 site from the electrophilic C5 site.

Protocol A: C2-Functionalization via Lithiation

Objective: Introduction of formyl, silyl, or halide groups at C2.

Critical Scientific Insight (The "Why"): Standard protocols often suggest n-Butyllithium (n-BuLi). However, for this specific substrate, using n-BuLi is dangerous . The 2,4-dichlorophenyl ring contains aryl chlorides that are susceptible to Lithium-Halogen Exchange (Li-HE), particularly the ortho-chloro substituent. To prevent scaffold destruction, we utilize Lithium Diisopropylamide (LDA) . LDA is a bulky, non-nucleophilic base that will selectively deprotonate the C2-thiazole proton without attacking the aryl chlorides.

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Add This compound (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Cooling: Submerge flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration.

-

Deprotonation:

-

Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise over 5 minutes.

-

Note: The solution may turn deep yellow/orange, indicating the formation of the thiazolyl-lithium species.

-